molecular formula C17H14N6OS B2642699 3-(4-Methoxyphenyl)-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine CAS No. 896678-90-3

3-(4-Methoxyphenyl)-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine

Cat. No. B2642699
CAS RN: 896678-90-3
M. Wt: 350.4
InChI Key: OKQSWRNRIOLMHJ-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxyphenyl)-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered aromatic heterocycle analogous to pyridine . The pyrimidine ring is fused with a triazole ring, forming a triazolopyrimidine structure. The molecule also contains a methoxyphenyl group and a pyridin-2-ylmethylsulfanyl group attached to the triazolopyrimidine core.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the pyrimidine ring could be formed via a reaction involving an amidine . The triazole ring could be formed via a [3+2] cycloaddition reaction . The methoxyphenyl and pyridin-2-ylmethylsulfanyl groups would likely be introduced in separate steps, possibly via nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused triazolopyrimidine ring system, along with the attached methoxyphenyl and pyridin-2-ylmethylsulfanyl groups. The geometric parameters, vibration frequencies, and NMR chemical shifts could be calculated using density functional theory .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and the aromatic ring systems. For instance, the pyrimidine and triazole rings might participate in electrophilic aromatic substitution reactions. The methoxy group might be susceptible to demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic rings and the polar functional groups would likely make the compound relatively stable and could influence its solubility in different solvents .

Scientific Research Applications

Synthesis Methods and Applications

  • A significant advancement in the synthesis of biologically important triazolopyrimidines, like 3-(4-Methoxyphenyl)-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine, was demonstrated through a metal-free method, enabling direct oxidative N-N bond formation. This approach offers high yields and short reaction times, making it efficient for producing these compounds (Zheng et al., 2014).

Anticancer Effects

  • Alkylurea moiety replacements in compounds similar to this compound have shown promising anticancer effects. These modifications maintain the compound’s antiproliferative activity and inhibit specific targets like PI3Ks and mTOR, while significantly reducing toxicity (Wang et al., 2015).

Kinase Inhibition

  • Compounds like this compound have been synthesized for the purpose of inhibiting Aurora-A kinase, an important target in cancer treatment. Some synthesized derivatives have exhibited potency comparable to established drugs like Doxorubicin, highlighting their potential in anti-tumor applications (Shaaban et al., 2011).

Chemical Properties and Reactions

  • Studies on similar triazolopyrimidine compounds have explored their unique chemical properties, such as alkyl rearrangement under certain conditions, offering insights into their structural and reactivity characteristics (Makisumi & Kanō, 1963).

Imaging Applications

  • Triazolopyrimidine derivatives have been developed as PET tracers for imaging cerebral adenosine A2A receptors, a significant application in neurological research and diagnostics. Their distribution in the brain correlates with known A2AR distribution, suggesting their effectiveness as imaging agents (Zhou et al., 2014).

Antibacterial Activity

  • Research on triazolopyrimidines has revealed their potential as antibacterial agents. Some synthesized variants have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antibacterial treatments (Kumar et al., 2009).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research, with potential applications in fields like medicinal chemistry, materials science, and more. Future research could explore the synthesis of this compound, its reactivity, its potential biological activity, and more .

properties

IUPAC Name

3-(4-methoxyphenyl)-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c1-24-14-7-5-13(6-8-14)23-16-15(21-22-23)17(20-11-19-16)25-10-12-4-2-3-9-18-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQSWRNRIOLMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=CC=N4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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